3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Lipophilicity Drug Design Computational Chemistry

3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 88808-36-0) is a spirocyclic hydantoin comprising a cyclohexane-fused 2,4-dione core and an N-3 3,5-dimethylphenyl substituent. It is available from multiple vendors at 97% HPLC purity.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 88808-36-0
Cat. No. B11847402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione
CAS88808-36-0
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C(=O)C3(CCCCC3)NC2=O)C
InChIInChI=1S/C16H20N2O2/c1-11-8-12(2)10-13(9-11)18-14(19)16(17-15(18)20)6-4-3-5-7-16/h8-10H,3-7H2,1-2H3,(H,17,20)
InChIKeyBJVHAUIFJYTFOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 88808-36-0) – Sourcing Guide & Property-Based Differentiation Profile


3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 88808-36-0) is a spirocyclic hydantoin comprising a cyclohexane-fused 2,4-dione core and an N-3 3,5-dimethylphenyl substituent. It is available from multiple vendors at 97% HPLC purity [1]. Computed properties include XLogP3 3.0, topological polar surface area (tPSA) 49.4 Ų, and a single rotatable bond [1]. The compound belongs to the spirohydantoin class, which has been extensively studied for anticonvulsant, aldose reductase inhibitory, and antitumor activities [2].

Why Generic Spirohydantoin Alternates Cannot Replace 3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione


The N-3 3,5-dimethylphenyl moiety is not a passive appendage; it produces a 5-fold increase in computed lipophilicity (XLogP3 3.0 vs 0.6 for the unsubstituted core) and reduces tPSA by 15% (49.4 vs 58.2 Ų) [1][2], parameters that directly influence passive membrane permeability and CNS penetration. The electron-donating character of the 3,5-dimethyl groups contrasts with halogenated spirohydantoins that are preferred for antitumor applications, potentially redirecting selectivity toward aldose reductase or ion channel targets [3]. Vendor-to-vendor purity discrepancies (95% vs 97%) can further undermine assay reproducibility, making certified batch-consistent material essential [1][2].

Quantitative Differentiation Evidence for 3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione


5-Fold Higher Computed Lipophilicity (XLogP3) Versus Unsubstituted Core Scaffold

The target compound exhibits XLogP3 = 3.0 [1], substantially higher than the unsubstituted 1,3-diazaspiro[4.5]decane-2,4-dione core (XLogP3 = 0.6) [2]. This 2.4 log unit difference (5-fold) places the compound in the favorable range for passive membrane permeability and CNS drug-like space.

Lipophilicity Drug Design Computational Chemistry

15% Lower Topological Polar Surface Area (tPSA) Relative to Unsubstituted Core

The target compound has tPSA = 49.4 Ų [1], compared to 58.2 Ų for the unsubstituted core [2]. The 8.8 Ų reduction (15%) reflects the replacement of a polar N-H with the hydrophobic 3,5-dimethylphenyl group, which may enhance passive membrane permeability.

Polar Surface Area Permeability Drug Design

Introduction of a Single Rotatable Bond via N-3 Aryl Substitution

The target compound possesses one rotatable bond (C-N between the phenyl ring and the hydantoin core) [1], whereas the unsubstituted core has zero rotatable bonds [2]. This single degree of freedom may allow adaptive binding to flexible enzyme pockets while retaining significant conformational rigidity.

Conformational Flexibility Molecular Design Drug-Like Properties

97% HPLC Purity Specification – Higher Assay Confidence Versus Typical 95% Analogues

The compound is specified at 97% HPLC purity (Catalog CM218147) , exceeding the common 95% purity offered for many analogous spirohydantoin building blocks. While many spirohydantoins are supplied at 95%, this 97% specification reduces the likelihood of confounding impurities in sensitive biological assays.

Purity Specification Quality Control Assay Reproducibility

Electron-Donating 3,5-Dimethyl Substitution Shifts Pharmacological Profile Relative to Halogenated Spirohydantoins

SAR studies on spirohydantoins indicate that antitumor activity is enhanced by electron-withdrawing groups (e.g., fluorine, chlorine) on the N-3 phenyl ring [1]. The 3,5-dimethyl substitution of the target compound is electron-donating, implying a differentiated selectivity profile potentially favoring anticonvulsant or aldose reductase targets, which tolerate lipophilic, electron-rich aryl groups.

Structure-Activity Relationship Pharmacophore Selectivity

Application Scenarios for 3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione Based on Differentiation Evidence


CNS-Targeted Spirohydantoin Library Design

With an XLogP3 of 3.0 and tPSA of 49.4 Ų [1][2], the compound is positioned within the optimal property space for blood-brain barrier penetration. Medicinal chemists designing CNS-penetrant spirohydantoin libraries can use this scaffold as a starting point, avoiding the suboptimal logP (0.6) and higher PSA (58.2 Ų) of the unsubstituted core.

Aldose Reductase Inhibitor SAR Exploration

The electron-donating 3,5-dimethylphenyl group provides a benchmark for probing lipophilic tolerance in the aldose reductase active site [3]. Researchers exploring SAR around spirohydantoin aldose reductase inhibitors can compare the activity of this electron-rich analog with halogenated variants to map the electronic requirements for potency and selectivity.

High-Throughput Synthesis Combinatorial Chemistry

The 97% HPLC purity specification and catalog availability from multiple vendors make this compound suitable for high-throughput parallel synthesis without the need for pre-purification, reducing synthetic cycle times and improving library quality.

RIPK1/Necroptosis Inhibitor Fragment Growing

The rigid spirocyclic core with a single rotatable bond [1] offers a conformationally constrained fragment for structure-based design of necroptosis inhibitors. The N-3 dimethylphenyl group provides a lipophilic vector that can be elaborated to improve binding affinity while maintaining the favorable tPSA for cellular activity.

Quote Request

Request a Quote for 3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.